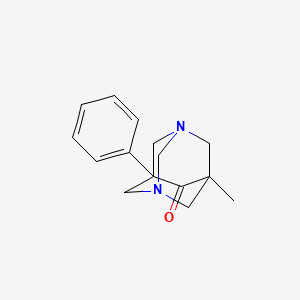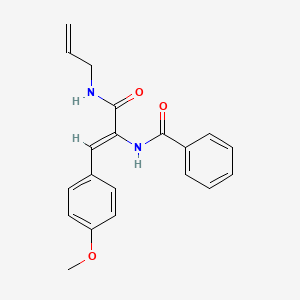
N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((Alilamino)carbonil)-2-(4-metoxifenil)vinil)benzamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo alilamino, un grupo metoxifenil y una porción de benzamida, lo que lo convierte en un tema interesante para la investigación en química orgánica y química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-((Alilamino)carbonil)-2-(4-metoxifenil)vinil)benzamida generalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común incluye la reacción de 4-metoxibenzaldehído con alilamina para formar una base de Schiff intermedia. Este intermedio se somete luego a una reacción de condensación con cloruro de benzoílo en condiciones básicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1-((Alilamino)carbonil)-2-(4-metoxifenil)vinil)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo alilamino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(1-((Alilamino)carbonil)-2-(4-metoxifenil)vinil)benzamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda o inhibidor bioquímico.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(1-((Alilamino)carbonil)-2-(4-metoxifenil)vinil)benzamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite interactuar con diversas vías biológicas, lo que podría generar efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(1-((Amino)carbonil)-2-(4-metoxifenil)vinil)benzamida
- N-(1-((Alilamino)carbonil)-2-(4-hidroxifenil)vinil)benzamida
- N-(1-((Alilamino)carbonil)-2-(4-metilfenil)vinil)benzamida
Unicidad
N-(1-((Alilamino)carbonil)-2-(4-metoxifenil)vinil)benzamida es único debido a la presencia del grupo metoxi, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su potencial como agente terapéutico o sonda química en la investigación.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-9-11-17(25-2)12-10-15)22-19(23)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14- |
Clave InChI |
MQIHSZBFQWJUOG-JXAWBTAJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)
![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate](/img/structure/B11712323.png)
![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
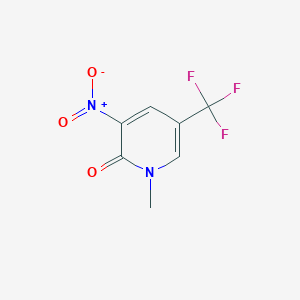
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
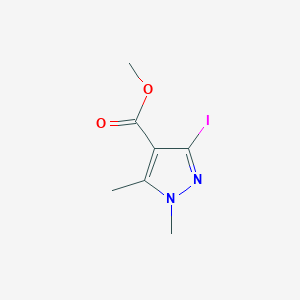

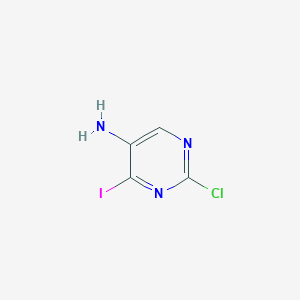
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
